molecular formula C24H26N6O5 B11665052 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11665052
M. Wt: 478.5 g/mol
InChI Key: XQULEUQSCZOEEF-BRJLIKDPSA-N
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Description

The compound 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine core, a hydroxypropyl group, a methoxybenzylidene hydrazinyl group, and a methylphenoxy group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the purine core: This step involves the cyclization of appropriate precursors to form the purine ring system.

    Introduction of the hydroxypropyl group: This can be achieved through nucleophilic substitution reactions using suitable alkylating agents.

    Attachment of the methoxybenzylidene hydrazinyl group: This step involves the condensation of hydrazine derivatives with methoxybenzaldehyde under acidic or basic conditions.

    Incorporation of the methylphenoxy group: This can be done through etherification reactions using phenol derivatives and appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione: undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The methoxybenzylidene hydrazinyl group can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylphenoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, phenol derivatives, and suitable bases or acids.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with nucleic acids: Affecting gene expression and protein synthesis.

    Generating reactive oxygen species: Inducing oxidative stress and cell death in certain conditions.

Comparison with Similar Compounds

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione: can be compared with other similar compounds, such as:

  • 7-[2-hydroxy-3-(2-chlorophenoxy)propyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C24H26N6O5

Molecular Weight

478.5 g/mol

IUPAC Name

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C24H26N6O5/c1-15-6-4-5-7-19(15)35-14-17(31)13-30-20-21(29(2)24(33)27-22(20)32)26-23(30)28-25-12-16-8-10-18(34-3)11-9-16/h4-12,17,31H,13-14H2,1-3H3,(H,26,28)(H,27,32,33)/b25-12+

InChI Key

XQULEUQSCZOEEF-BRJLIKDPSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2N/N=C/C4=CC=C(C=C4)OC)N(C(=O)NC3=O)C)O

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=CC4=CC=C(C=C4)OC)N(C(=O)NC3=O)C)O

Origin of Product

United States

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